molecular formula C10H11N3O2S B1502073 Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate CAS No. 871926-00-0

Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate

Cat. No.: B1502073
CAS No.: 871926-00-0
M. Wt: 237.28 g/mol
InChI Key: QVQGLOWBTCOQPF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate (molecular formula: C₁₀H₁₀N₂O₂S) is a substituted prop-2-enoate derivative featuring a 4-methylthiazole moiety. Its structure (Fig. 1) adopts an E-configuration across the C=C bond, as evidenced by the SMILES notation (CCOC(=O)/C(=C/C₁=NC(=CS₁)C)/C#N) and InChIKey (LLPZXVSZXFBMHW-XBXARRHUSA-N) . This compound serves as a key intermediate in synthesizing heterocyclic systems, such as pyrido[1,2-a]benzimidazoles and thiazolo-pyrimidinones, due to its reactive α,β-unsaturated ester and cyano groups .

Properties

IUPAC Name

ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-3-15-9(14)8(4-11)5-12-10-13-7(2)6-16-10/h5-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQGLOWBTCOQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CS1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694365
Record name Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871926-00-0
Record name Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its antimicrobial properties, showing activity against various bacteria and fungi. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites, altering enzyme activity or receptor signaling pathways. The cyano group can participate in hydrogen bonding, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Heterocyclic Moieties

Thiazole vs. Thiophene/Furan Derivatives
  • Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate (C₁₀H₉NO₂S): Replacing the thiazole with thiophene reduces nitrogen content, altering electronic properties. Melting point: 79–82°C; boiling point: 340.8±32.0°C (predicted); density: 1.247 g/cm³ . Lower thermal stability compared to thiazole derivatives, attributed to weaker intermolecular interactions.
  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate (C₁₀H₉NO₃): The furan oxygen enhances polarity but reduces aromatic stability relative to thiazole. Thermodynamic studies show heat capacities of 5–80 K for its derivatives, with condensed-phase stability influenced by hydrogen bonding .
Compound Heterocycle Melting Point (°C) Boiling Point (°C) Key Reference
Target compound Thiazole
Thiophene analog Thiophene 79–82 340.8±32.0
Furan analog Furan
Substituted Phenyl Derivatives
  • Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate (C₁₃H₁₃NO₃): Syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) enhances planarity, favoring π-π stacking . Used in synthesizing 2-propenoylamides with biological activity .
  • Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (C₁₅H₁₇NO₅): Methoxy groups increase solubility via hydrogen bonding and steric effects .

Physicochemical and Thermodynamic Properties

The thiazole-based compound’s lack of reported melting/boiling points limits direct comparison. However, thermodynamic studies on furan derivatives (e.g., heat capacities up to 370 K) suggest higher thermal resilience than aliphatic analogs . Thiophene derivatives exhibit moderate vapor pressure (8.38E-05 mmHg at 25°C), indicating volatility suitable for gas-phase applications .

Biological Activity

Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate, a compound featuring a thiazole ring and a cyano group, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Structural Overview

Molecular Formula: C10H10N2O2S
Molecular Weight: 222.267 g/mol
Structural Features: The compound includes an ethyl ester, a cyano group, and an amino group attached to a prop-2-enoate backbone. Its unique structure contributes to its reactivity and potential applications in various fields.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against specific cancer cell lines:

  • Selectivity Against Glioblastoma and Melanoma:
    • A derivative of the compound showed promising selectivity against human glioblastoma (U251) and melanoma (WM793) cells in vitro, as assessed by MTT assays which measure cell viability.
    • In comparison to leukemia cells, the derivative displayed significantly higher selectivity for glioblastoma and melanoma cells.
Cell LineIC50 Value (µM)Selectivity
U251 (Glioblastoma)12.5High
WM793 (Melanoma)15.0High
K562 (Leukemia)50.0Low

Anti-Diabetic Activity

The compound also exhibits potential as an anti-diabetic agent. Research indicates that it can influence diabetes-related parameters through various assays:

  • Inhibition of Type II Diabetes:
    • The compound demonstrated inhibitory activity against pathways associated with type II diabetes, suggesting its potential role in managing glucose levels and improving insulin sensitivity.

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in metabolic pathways. However, further research is needed to elucidate the specific interactions and mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Starting Materials: The synthesis begins with appropriate thiazole derivatives and cyanoacrylate precursors.
  • Reagents: Common reagents include bases and solvents that facilitate the formation of the thiazole ring and subsequent functionalization.
  • Techniques: Continuous flow reactors may be employed on an industrial scale to enhance yield and purity.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing context for the potential applications of this compound:

  • Antimalarial Activity:
    • Similar thiazole-containing compounds have shown antiplasmodial activity against resistant strains of Plasmodium falciparum, indicating a broader potential for thiazole derivatives in treating infectious diseases .
  • In vitro Studies:
    • In vitro assays have confirmed the cytotoxic effects of thiazole derivatives on various cancer cell lines, reinforcing the need for further investigation into their therapeutic applications.

Preparation Methods

General Synthetic Strategy

The compound can be prepared via a condensation reaction involving ethyl cyanoacetate and a suitable amine-substituted aldehyde or by nucleophilic substitution on activated cyanoacrylate intermediates. The key steps typically include:

  • Formation of the cyanoacrylate backbone from ethyl cyanoacetate.
  • Introduction of the amino heterocyclic substituent (4-methyl-1,3-thiazol-2-yl amine) through nucleophilic addition or condensation.
  • Control of stereochemistry (E/Z isomerism) in the propenoate double bond.

Preparation from Ethyl Cyanoacetate and 4-methyl-1,3-thiazol-2-yl Amine

A widely reported approach for related compounds involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes or amines in the presence of a base catalyst.

  • Step 1: Activation of Ethyl Cyanoacetate
    Ethyl cyanoacetate is treated with a base such as sodium ethoxide or potassium carbonate to form an enolate intermediate.

  • Step 2: Condensation with 4-methyl-1,3-thiazol-2-yl Amine
    The amino group of 4-methyl-1,3-thiazol-2-yl amine reacts with the activated cyanoacetate or an intermediate aldehyde derivative to form the substituted cyanoacrylate. This can be done under reflux in ethanol or under microwave irradiation to improve yield and reduce reaction time.

  • Step 3: Isolation and Purification
    The product is isolated by crystallization or chromatography, yielding ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate.

Catalysts and Reaction Conditions

Various catalysts and conditions have been reported for similar cyanoacrylate derivatives:

Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Potassium carbonate Ethanol Reflux (80°C) 4–8 hours 55–85 Conventional heating
Sodium ethoxide Ethanol Reflux Overnight 41–61 Piperidine as alternative catalyst
Sodium hydroxide Ethanol Reflux 4–12 hours Up to 90 Multicomponent reactions
Microwave irradiation Ethanol/Water 5–40 min 5–40 minutes 70–90 Enhanced yield and shorter time

Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for related pyrimidine-5-carbonitrile derivatives, which are structurally similar to the target compound.

Alternative Synthetic Routes

  • From α-cyano ketones:
    Condensation of α-cyano ketones with amines and aldehydes under basic conditions can yield substituted cyanoacrylates with heterocyclic amines.

  • From malononitrile:
    Malononitrile can be used in multicomponent reactions with thiourea and aldehydes to form pyrimidine-5-carbonitrile derivatives, a method that might be adapted for thiazole-containing compounds.

Representative Reaction Scheme (Hypothetical)

Ethyl cyanoacetate + 4-methyl-1,3-thiazol-2-yl amine
  --(K2CO3, EtOH, reflux)-->
this compound

Research Findings and Optimization

  • Microwave irradiation at 150–600 W power levels can increase yield up to 90% and reduce reaction time to under 15 minutes for similar compounds.
  • Solvent-free and catalyst-free ball-milling techniques have been explored for related pyrimidine derivatives, suggesting potential green chemistry approaches for this compound.
  • Choice of base catalyst (NaOH, K2CO3, NaOEt, piperidine) significantly influences yield and purity.
  • Reaction temperature and solvent polarity affect the stereochemistry and purity of the final product.

Summary Table of Preparation Methods for Related Cyanoacrylate Derivatives

Starting Materials Catalyst/Base Conditions Yield (%) Reference Notes
Ethyl cyanoacetate + amine K2CO3 Ethanol, reflux 4–8 h 55–85 Conventional heating, good yields
Ethyl cyanoacetate + amine NaOEt or NaOH Ethanol, reflux overnight 41–90 Variable yields, longer time
Ethyl cyanoacetate + amine Microwave irradiation 5–40 min, EtOH or water 70–90 Faster, higher yields
Malononitrile + thiourea + aldehyde Solvent-free, ball-mill Room temp, catalyst-free Moderate Green chemistry approach

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate

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